Cas no 87-17-2 (Salicylanilide)

Salicylanilide is an organic compound with the chemical formula C₁₃H₁₁NO₂, recognized for its antimicrobial and antifungal properties. It functions as a potent bacteriostatic and fungistatic agent, particularly effective against dermatophytes and other microorganisms. The compound’s mechanism involves disrupting microbial cell membranes, inhibiting growth without significant toxicity to mammalian cells. Salicylanilide is sparingly soluble in water but exhibits good solubility in organic solvents, enhancing its formulation versatility. Its stability under moderate conditions and broad-spectrum activity make it valuable in pharmaceutical and agricultural applications, such as antiseptic formulations and preservatives. The compound’s efficacy, coupled with its relatively low environmental persistence, underscores its utility in controlled antimicrobial use.
Salicylanilide structure
Salicylanilide structure
Product Name:Salicylanilide
CAS No:87-17-2
MF:C13H11NO2
MW:213.231943368912
MDL:MFCD00002212
CID:34408
PubChem ID:6872
Update Time:2025-06-25

Salicylanilide Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy-N-phenylbenzamide
    • Salicylanilide
    • 2-Hydroxybenzanilide
    • 2-hydroxy-N-phenyl-benzamide
    • 2-Phenylaminocarbonylphenol
    • Ansadol
    • Aseptolan
    • Hyanilid
    • N-Phenylsalicylamide
    • salicylamide
    • Salicylanilid
    • salicylic acid anilide
    • Salifebrin
    • Salinide
    • Salinidol
    • Shirlan extra
    • Salnide
    • Benzamide, 2-hydroxy-N-phenyl-
    • Shirlan
    • o-Hydroxybenzanilide
    • Sherstat SLN
    • Shirlan AG
    • 2-N-Phenylcarboxamidophenol
    • Shirlan (VAN)
    • Caswell No. 730
    • Anilid kyseliny salicylove
    • WR 10019
    • Anilid kyseliny salicylove [Czech]
    • EPA Pe
    • 2-Hydroxy-N-phenylbenzamide (ACI)
    • Salicylanilide (8CI)
    • 2-(N-Phenylcarboxamido)phenol
    • 2-(Phenylaminocarbonyl)phenol
    • N-Phenyl-2-hydroxybenzamide
    • NSC 14881
    • SA 88
    • SA 88 (biocide)
    • MDL: MFCD00002212
    • Inchi: 1S/C13H11NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h1-9,15H,(H,14,16)
    • InChI Key: WKEDVNSFRWHDNR-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=CC=CC=1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 213.07900
  • Monoisotopic Mass: 213.078979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 49.3
  • Surface Charge: 0
  • Tautomer Count: 7

Experimental Properties

  • Color/Form: White foliar crystals. Odourless.
  • Density: 1.1544 (rough estimate)
  • Melting Point: 135.0 to 139.0 deg-C
  • Boiling Point: 353.22°C (rough estimate)
  • Flash Point: 294.3 °C at 760 mmHg
  • Refractive Index: 1.5700 (estimate)
  • PH: 7-7.5 (50g/l, H2O, 25℃)
  • Solubility: H2O: slightly soluble
  • Water Partition Coefficient: Slightly soluble
  • PSA: 49.33000
  • LogP: 2.71750
  • Merck: 8330
  • Solubility: Slightly soluble in water, easily soluble in alcohol, ether, benzene and chloroform

Salicylanilide Security Information

  • Symbol: GHS07 GHS09
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335,H400
  • Warning Statement: P261,P273,P305+P351+P338
  • Hazardous Material transportation number:UN 3077 9 / PGIII
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • RTECS:VN7850000
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R36/37/38

Salicylanilide Customs Data

  • HS CODE:29242995
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Salicylanilide Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: (T-4)-[N-[2,6-Bis(1-methylethyl)phenyl]-1-[[[2,6-bis(1-methylethyl)phenyl]amino-… Solvents: Toluene ;  2 h, rt
1.2 Reagents: Water ;  rt
Reference
Cyclopentadienyl-Free Rare-Earth Metal Amides [{(CH2SiMe2){(2,6-iPr2C6H3)N}2}Ln{N(SiMe3)2}(THF)] as Highly Efficient Versatile Catalysts for C-C and C-N Bond Formation
Wu, Yunjun; et al, European Journal of Organic Chemistry, 2010, (2), 326-332

Production Method 2

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ;  6 h, rt
1.2 Reagents: Acetic acid
Reference
Synthesis of a tripod-type ligand and fluorescence properties of its rare earth complexes
Wu, Gen-liang; et al, Ningxia Gongcheng Jishu, 2007, 6(1), 34-35

Production Method 3

Reaction Conditions
1.1 4 min, rt → 171 °C
Reference
Synthesis of substituted salicylanilides under microwave irradiation
Veverkova, Eva; et al, Monatshefte fuer Chemie, 2003, 134(9), 1215-1219

Production Method 4

Reaction Conditions
Reference
Synthesis of some substituted salicylanilides of expected biological activity
Islam, A. M.; et al, Journal fuer Praktische Chemie (Leipzig), 1972, 314(5-6), 727-34

Production Method 5

Reaction Conditions
1.1 Reagents: Piperazine Solvents: Dimethylacetamide
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Regioselective dealkylation of 2-alkoxybenzoic acid and its amide derivatives with aliphatic amines
Nishioka, Hiroyasu; et al, Synthesis, 2000, (2), 243-246

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  pH 7, 0 °C
Reference
An unusual N-Boc deprotection of benzamides under basic conditions
Yin, Biaolin; et al, Chinese Journal of Chemistry, 2009, 27(9), 1645-1648

Production Method 7

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ;  2 min, rt; 1 h, 80 °C; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  pH 7
Reference
Trifluoroacetic Acid-Mediated Denitrogenative ortho-Hydroxylation of 1,2,3-Benzotriazin-4(3H)-ones: A Metal-Free Approach
Madasamy, Kanagaraj; et al, Journal of Organic Chemistry, 2022, 87(13), 8752-8756

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  3 h, rt
Reference
Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)-ones and Organosulfonic Acids via Denitrogenative Cross-Coupling
Korivi, Ramaraju ; et al, ACS Omega, 2023, 8(20), 18306-18311

Production Method 9

Reaction Conditions
1.1 Catalysts: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene ;  140 °C
Reference
An Unprecedented Synthesis of N-Phenyl Amides via Cleavage of Benzotriazole Ring under Free Radical Condition
Singh, Anoop S.; et al, ChemistrySelect, 2017, 2(1), 224-229

Production Method 10

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Xylene ;  150 °C; 33 min, 150 °C
Reference
One-pot synthesis of salicylanilides by direct amide bond formation from salicylic acid under microwave irradiation
Lu, Cheng-Rong; et al, Synthetic Communications, 2011, 41(9), 1257-1266

Production Method 11

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene
Reference
Synthesis and antimycobacterial activity of salicylanilides substituted in position 5
Waisser, K.; et al, Chemical Papers, 2001, 55(2), 121-129

Production Method 12

Reaction Conditions
1.1 Catalysts: Magnesium oxide ;  15 min, 70 °C
Reference
Recyclable, highly efficient and low cost nano-MgO for amide synthesis under SFRC: A convenient and greener NOSE' approach
Das, Vijay Kumar; et al, Applied Catalysis, 2013, 456, 118-125

Production Method 13

Reaction Conditions
Reference
Pyrolysis of O-allyl salicylic amides and esters, and related compounds: formation of isoindolones and phthalides
Black, Michael; et al, Journal of the Chemical Society, 1994, (2), 155-9

Production Method 14

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  30 min, -78 °C; 1 h, 0 °C
1.2 Reagents: Methanol ,  Water ;  20 min, 0 °C
Reference
CO and O2 binding studies of new model complexes for CcO
Ladomenou, Kalliopi; et al, Polyhedron, 2013, 54, 47-53

Production Method 15

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  Bis(1,1-dimethylethyl)[2′-(1-methylethoxy)[1,1′-binaphthalen]-2-yl]phosphine Solvents: tert-Butanol ;  20 h, 100 °C; 100 °C → rt
Reference
Palladium-catalyzed amidation of aryl halides using 2-dialkylphosphino-2'-alkoxyl-1,1'-binaphthyl as ligands
Ma, Fangfang; et al, Journal of Organic Chemistry, 2012, 77(12), 5279-5285

Production Method 16

Reaction Conditions
Reference
Arylamines
Scholz, U.; et al, Science of Synthesis, 2007, 31, 1565-1678

Production Method 17

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0 °C; 3 - 6 h, 0 °C → rt
1.2 Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Water ;  10 min, rt
1.3 Reagents: Potassium hydroxide ;  10 h, 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
A highly efficient copper-catalyzed method for the synthesis of 2-hydroxybenzamides in water
Balkrishna, Shah Jaimin; et al, Synthesis, 2012, 44(9), 1417-1426

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  pH 7, 0 °C
Reference
An unusual N-Boc deprotection of benzamides under basic conditions
Yin, Biaolin; et al, Chinese Journal of Chemistry, 2009, 27(9), 1645-1648

Production Method 19

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 130 °C
1.2 Solvents: Ethyl acetate
Reference
Ligand-free Ullmann-type C-heteroatom couplings under practical conditions
Gueell, Imma; et al, European Journal of Organic Chemistry, 2014, 2014(15), 3188-3195

Production Method 20

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Butyronitrile ;  14 h, 120 °C
Reference
Activated charcoal supported copper nanoparticles: A readily available and inexpensive heterogeneous catalyst for the N-arylation of primary amides and lactams with aryl iodides
Zhao, Rong; et al, Tetrahedron, 2021, 79,

Production Method 21

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Diethylenetriamine ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 50 °C
1.2 Reagents: Ethyl acetate
Reference
Orthogonal Discrimination among Functional Groups in Ullmann-Type C-O and C-N Couplings
Rovira, Mireia; et al, Journal of Organic Chemistry, 2016, 81(17), 7315-7325

Production Method 22

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ;  120 - 125 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, 120 - 125 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8 - 9
Reference
Synthesis and antibacterial activity of some 1,3-benzoxazin-2,4-dione derivatives
Truong, Phuong; et al, Tap Chi Duoc Hoc, 2006, 46(1), 14-17

Salicylanilide Raw materials

Salicylanilide Preparation Products

Salicylanilide Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:87-17-2)水杨酰苯胺
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:29
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Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:87-17-2)Salicylanilide
Order Number:1625713
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
Price ($):discuss personally
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Additional information on Salicylanilide

Salicylanilide: A Comprehensive Overview

Salicylanilide (CAS No. 87-17-2) is a chemical compound that has garnered significant attention in various fields due to its versatile properties and applications. This compound, also known as o-aminobenzoic acid anilide, is a derivative of salicylic acid and aniline, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its potential in pharmaceuticals, agrochemicals, and advanced materials, underscoring its importance in modern chemistry.

The synthesis of Salicylanilide involves the reaction of salicylic acid with aniline under specific conditions, often catalyzed by acids or bases to facilitate the formation of the amide bond. This reaction is not only a classic example of nucleophilic acyl substitution but also demonstrates the versatility of salicylic acid derivatives in forming functional groups with diverse applications. Researchers have explored various synthetic pathways to optimize the yield and purity of Salicylanilide, ensuring its suitability for high-performance applications.

One of the most promising areas for Salicylanilide is its application in pharmaceuticals. Recent studies have shown that this compound can serve as a building block for designing bioactive molecules with potential therapeutic effects. For instance, derivatives of Salicylanilide have been investigated for their anti-inflammatory and antioxidant properties, which could lead to novel drug candidates for treating chronic diseases such as arthritis and neurodegenerative disorders.

In the field of agrochemicals, Salicylanilide has been explored as a component in herbicides and fungicides due to its ability to inhibit key enzymes involved in plant growth and pathogenic activity. Advanced research has focused on modifying the structure of Salicylanilide to enhance its bioavailability and reduce environmental impact, making it a sustainable option for crop protection.

Another emerging application of Salicylanilide is in the development of advanced materials, particularly in the realm of organic electronics. Its unique electronic properties make it a candidate for use in semiconductors, light-emitting diodes (LEDs), and photovoltaic devices. Recent breakthroughs have demonstrated that incorporating Salicylanilide into polymer blends can significantly improve their electrical conductivity and mechanical stability, paving the way for innovative material solutions.

The environmental impact of Salicylanilide has also been a focal point of recent research. Scientists are investigating methods to minimize waste generation during its synthesis and maximize its recyclability. These efforts align with global sustainability goals and highlight the importance of responsible chemical manufacturing practices.

In conclusion, Salicylanilide (CAS No. 87-17-2) stands as a testament to the ingenuity of modern chemistry, offering a wide range of applications across multiple industries. As research continues to uncover new potentials for this compound, it is poised to play an even more significant role in advancing scientific and technological frontiers.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:87-17-2)水杨酰苯胺
LE1625713;LE17262
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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Suzhou Senfeida Chemical Co., Ltd
(CAS:87-17-2)Salicylanilide
1625713
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
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